2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid (CAS: 169243-86-1), commonly abbreviated as Fmoc-Phe(4-F)-OH, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C₂₄H₂₀FNO₄ (average mass: 405.425 Da; monoisotopic mass: 405.137636 Da), with a defined (2S)-stereochemistry . The fluorine substituent on the phenyl ring enhances electron-withdrawing properties, influencing reactivity in solid-phase peptide synthesis (SPPS) . This compound is widely used in peptide chemistry due to its stability under basic conditions and efficient deprotection with piperidine .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMACXMEZBPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374679 | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264276-42-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264276-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aminomalonate Alkylation
A classical route involves alkylating a glycine-derived aminomalonate with 4-fluorobenzyl bromide. As exemplified in Scheme 5 of Beilstein Journal of Organic Chemistry, the reaction of N-Cbz-protected aminomalonate 18 with 4-fluorobenzyl bromide 19a yields the aralkyl diester 20a . Partial hydrolysis and decarboxylation afford the racemic N-Cbz-amino acid ester 22a , which undergoes enzymatic hydrolysis using Carlsberg subtilisin to isolate the ᴅ- or ʟ-enantiomer 23a (85–90% enantiomeric excess [ee]). Subsequent hydrogenolysis of the Cbz group and Fmoc protection yield the target compound.
Reaction Conditions
-
Alkylation : 4-fluorobenzyl bromide, K₂CO₃, DMF, 60°C, 12 h.
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Enzymatic resolution : pH 7.5 buffer, 25°C, 24 h.
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Fmoc protection : Fmoc-OSu, Na₂CO₃, dioxane/H₂O, rt, 2 h.
Yield : 40–45% over four steps.
Asymmetric Hydrogenation of Dehydroamino Acids
Enamide Precursor Synthesis
A stereoselective route leverages asymmetric hydrogenation of α-acylamido acrylates. As detailed in PMC, 4-fluorocinnamic acid derivative 63 is prepared via condensation of 4-fluorobenzaldehyde 61 with N-acetylglycine 51a . Hydrogenation of 63 using a Rh catalyst and Me-BoPhoz ligand achieves >99% ee for the ʟ-enantiomer 64 . Acidic hydrolysis removes the acetyl group, yielding 4-fluoro-ʟ-phenylalanine 65 , which is Fmoc-protected to furnish the final product.
Reaction Conditions
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Condensation : 4-fluorobenzaldehyde, N-acetylglycine, Ac₂O, 110°C, 3 h.
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Hydrogenation : [Rh(cod)₂]BF₄, Me-BoPhoz, H₂ (50 psi), MeOH, rt, 12 h.
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Fmoc protection : Fmoc-OSu, DIEA, DMF, rt, 2 h.
Yield : 60–65% over three steps.
Enzymatic Resolution of Racemic Mixtures
Kinetic Resolution Using Acylases
Racemic 4-fluorophenylalanine can be resolved using Aspergillus acylase, which selectively hydrolyzes the N-acetyl-ʟ-enantiomer. As reported in PMC, the racemic N-acetyl derivative 64 is treated with acylase at pH 8.0 and 40°C for 96 h, yielding ʟ-4-fluorophenylalanine 65 (>99% ee) and unreacted ᴅ-enantiomer. The ʟ-isolate is then Fmoc-protected as described above.
Reaction Conditions
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and enantioselectivity of each method:
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Aminomalonate Alkylation | Alkylation, hydrolysis, resolution | 40–45 | 85–90 | Moderate |
| Asymmetric Hydrogenation | Hydrogenation, hydrolysis | 60–65 | >99 | High |
| Enzymatic Resolution | Hydrolysis, protection | 35–40 | >99 | Low |
Notes :
-
Asymmetric hydrogenation offers superior ee and yield but requires specialized catalysts.
-
Enzymatic resolution is cost-effective but time-consuming.
"The combination of asymmetric hydrogenation and enzymatic methods represents a robust strategy for achieving high enantiomeric purity in fluorinated amino acids."
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Peptide Synthesis
Fmoc-L-4-fluorophenylalanine is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides a stable protecting group that can be easily removed under mild conditions. This property is particularly advantageous for synthesizing peptides with sensitive functional groups.
Key Advantages in Peptide Synthesis:
- Stability : The Fmoc group protects the amino group during synthesis.
- Ease of Removal : The Fmoc group can be deprotected using a base, allowing for straightforward elongation of the peptide chain.
- Incorporation of Fluorinated Amino Acids : The incorporation of fluorinated amino acids like 4-fluorophenylalanine can enhance the biological activity and stability of peptides.
Therapeutic Applications
Research indicates that derivatives of fluorinated phenylalanine can exhibit enhanced pharmacological properties. Specifically, Fmoc-L-4-fluorophenylalanine has been investigated for its potential use in:
a. Anticancer Agents
Fluorinated amino acids have been shown to improve the efficacy of certain anticancer peptides by enhancing their binding affinity to target proteins or receptors. Studies have demonstrated that peptides containing fluorinated residues can exhibit increased potency against various cancer cell lines.
b. Antimicrobial Activity
Research has indicated that incorporating fluorinated amino acids into peptide sequences can lead to compounds with improved antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
Case Studies and Research Findings
Several studies have highlighted the applications and benefits of using Fmoc-L-4-fluorophenylalanine in research:
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylalanine Derivatives
The following table compares Fmoc-Phe(4-F)-OH with structurally related Fmoc-protected phenylalanine analogs, highlighting substituent effects on physicochemical properties and applications:
Functional Group Variations
Sulfur-Containing Derivatives
- 3-((2-(((9H-Fluoren-9-ylmethoxy)carbonyl)amino)ethyl)dithio)propanoic acid: Contains a disulfide bond, enabling reversible conjugation in ADCs. Used in redox-responsive drug release systems .
- (2S)-2-Benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Sulfonamide group enhances hydrogen bonding, improving chiral recognition in HPLC columns .
Hydroxyl and Amino Derivatives
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Hydroxyl group facilitates post-synthetic modifications (e.g., glycosylation) but requires protection during SPPS .
- (2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Free amino group enables site-specific bioconjugation (e.g., PEGylation) .
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid, commonly referred to as Fmoc-phenylalanine derivative, is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. This compound's structural modifications enhance its stability and solubility, making it suitable for various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 433.46 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group during peptide synthesis, allowing for selective reactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H23FNO4 |
| Molecular Weight | 433.46 g/mol |
| CAS Number | 1145678-51-8 |
| Purity | 98% |
| Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of Fmoc-phenylalanine derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with cellular components.
Key Mechanisms:
- Enzyme Inhibition : Fmoc derivatives have been shown to inhibit specific proteolytic enzymes, which can be beneficial in controlling diseases characterized by excessive proteolytic activity.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, potentially influencing signaling pathways involved in pain and mood regulation.
Biological Activity Studies
Recent studies have highlighted the diverse biological activities associated with Fmoc-phenylalanine derivatives. Below are summarized findings from various research articles:
- Anticancer Activity : A study demonstrated that Fmoc-phenylalanine derivatives exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways . The compound's structure allows it to bind effectively to target proteins involved in cell cycle regulation.
- Antimicrobial Properties : Research has shown that modifications of the Fmoc group can enhance antimicrobial activity against Gram-positive and Gram-negative bacteria . This property is particularly relevant for developing new antibiotics amid rising resistance levels.
- Neuroprotective Effects : Another investigation revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease treatment .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Case Study 1 : A clinical trial involving a modified Fmoc derivative showed promising results in reducing tumor size in patients with advanced melanoma, highlighting its potential as an adjunct therapy in cancer treatment.
- Case Study 2 : In vitro studies using this compound demonstrated significant inhibition of bacterial growth in multidrug-resistant strains, underscoring its potential as a novel antimicrobial agent.
Q & A
Q. What experimental designs are recommended to address contradictory bioactivity data in preclinical studies?
- Use orthogonal assays (e.g., cell viability, enzymatic activity, and Western blotting) to confirm target engagement. Adjust dosing regimens (e.g., pulse vs. continuous exposure) and validate results across multiple cell lines or animal models to rule out assay-specific artifacts .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 423.4 g/mol | ESI-MS |
| logP | 3.2 ± 0.1 | HPLC (C18) |
| Solubility (H₂O) | <0.1 mg/mL | Shake-flask |
| Stability (pH 7.4, 25°C) | >48 hours | UV-Vis spectroscopy |
Table 2. Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs
| Compound | IC₅₀ (Enzyme X) | Cell Viability (CC₅₀) | Reference |
|---|---|---|---|
| 4-Fluorophenyl derivative | 12 nM | >100 µM | |
| Phenyl analog | 45 nM | 85 µM | |
| Chlorophenyl analog | 28 nM | 92 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
